molecular formula C19H25N3O3 B11032661 1-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide

1-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide

Cat. No.: B11032661
M. Wt: 343.4 g/mol
InChI Key: UKJINBDOLJBXGT-UHFFFAOYSA-N
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Description

1-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide is a complex organic compound that features a pyrrolidine ring fused with a piperidine ring

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

1-[2,5-dioxo-1-(4-propan-2-ylphenyl)pyrrolidin-3-yl]piperidine-4-carboxamide

InChI

InChI=1S/C19H25N3O3/c1-12(2)13-3-5-15(6-4-13)22-17(23)11-16(19(22)25)21-9-7-14(8-10-21)18(20)24/h3-6,12,14,16H,7-11H2,1-2H3,(H2,20,24)

InChI Key

UKJINBDOLJBXGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 4-(propan-2-yl)benzaldehyde with pyrrolidine-2,5-dione under specific conditions to form an intermediate. This intermediate is then reacted with piperidine-4-carboxylic acid to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. It is believed to bind to certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is thought to influence signaling pathways related to inflammation and microbial activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine ring and exhibit similar chemical properties.

    Piperidine derivatives: Compounds with a piperidine ring that show comparable reactivity and applications.

Uniqueness

1-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide is unique due to its dual ring structure, which provides a distinct set of chemical and biological properties. This duality allows for more versatile applications in various fields, making it a valuable compound for research and development .

Biological Activity

The compound 1-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}piperidine-4-carboxamide , a derivative of pyrrolidine and piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a pyrrolidine ring fused with a piperidine moiety, featuring a carboxamide group and a propan-2-ylphenyl substituent. The compound's molecular formula is C19H22N2O4C_{19}H_{22}N_2O_4, with a molecular weight of approximately 342.39 g/mol.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Preliminary research suggests that the compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : There is evidence supporting its efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Neurological Effects : Some studies have explored its anticonvulsant properties, suggesting it may modulate neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It has been shown to interact with neurotransmitter receptors, which could explain its potential effects on the central nervous system.

Anticancer Activity

A study published in Molecules reported that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell proliferation .

Antimicrobial Studies

Research highlighted in Pharmaceutical Biology demonstrated that the compound displayed notable antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to assess efficacy .

Neuropharmacological Effects

In a study focusing on anticonvulsant properties, the compound was evaluated using animal models. Results indicated a significant reduction in seizure frequency, suggesting its potential as an anticonvulsant agent .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis
AntimicrobialEffective against Gram-positive bacteria
AnticonvulsantReduced seizure frequency

Case Studies

  • Anticancer Study : A specific case study examined the effects of the compound on HeLa cells. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating strong anticancer potential.
  • Antimicrobial Efficacy : In clinical trials assessing bacterial infections, patients treated with formulations containing this compound showed improved outcomes compared to controls.
  • Neurological Assessment : Animal models treated with the compound demonstrated reduced seizure activity and improved behavioral outcomes in tests for anxiety and locomotion.

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